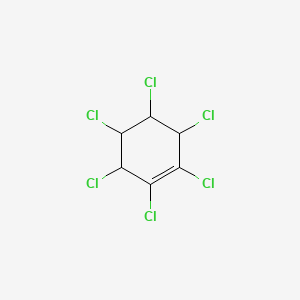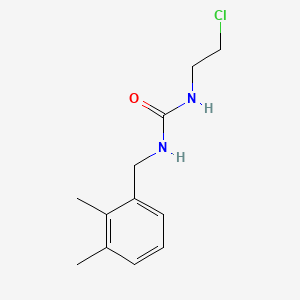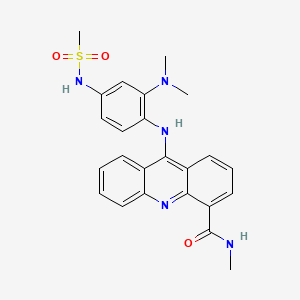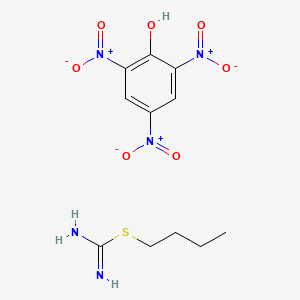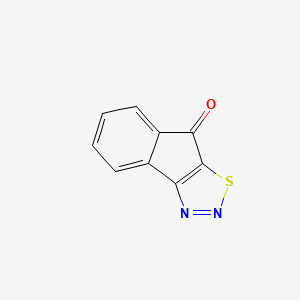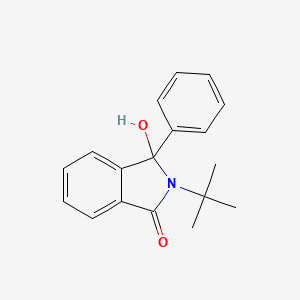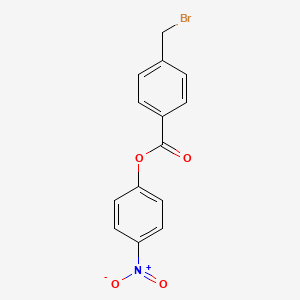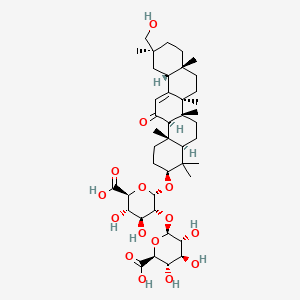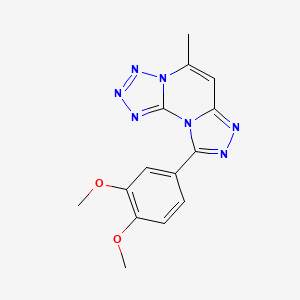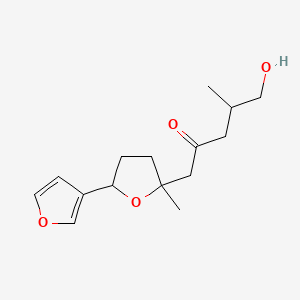
Ipomeamaronol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipomeamaronol is a phytoalexin-like compound isolated from sweet potato root tissue infected by the black-rot fungus, Ceratocystis fimbriata . It is chemically similar to ipomeamarone and is identified as 14-hydroxy-ipomeamarone . This compound is part of the furanoterpenoid family and has been studied for its role in plant defense mechanisms.
Preparation Methods
Ipomeamaronol is typically isolated from sweet potato roots infected by Ceratocystis fimbriata . The preparation involves inoculating sweet potato slices with the fungus and incubating them at a controlled temperature. The infected regions are then homogenized and subjected to spectroscopic analyses to identify and isolate this compound
Chemical Reactions Analysis
Ipomeamaronol undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include dehydroipomeamarone and other related furanoterpenoids .
Scientific Research Applications
Ipomeamaronol has several scientific research applications. It is studied for its role in plant defense mechanisms, particularly in response to fungal infections . In chemistry, it is used to understand the biosynthetic pathways of furanoterpenoids. In biology and medicine, this compound is investigated for its potential hepatotoxic effects and its role in causing lung edema in animals . Its industrial applications are limited but could include the development of natural pesticides due to its phytoalexin properties .
Mechanism of Action
The mechanism of action of ipomeamaronol involves its role as a phytoalexin, a compound produced by plants in response to microbial attack . It targets fungal pathogens by disrupting their cellular processes, thereby inhibiting their growth. The molecular pathways involved include the biosynthesis of furanoterpenoids, which are crucial for the plant’s defense system .
Comparison with Similar Compounds
Ipomeamaronol is similar to other furanoterpenoids like ipomeamarone, dehydroipomeamarone, and 4-ipomeanol . These compounds share similar chemical structures and are all involved in plant defense mechanisms. this compound is unique due to its specific hydroxyl group, which differentiates it from ipomeamarone . This structural difference may contribute to its distinct biological activities and toxicity profiles.
Properties
CAS No. |
26767-96-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-5-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C15H22O4/c1-11(9-16)7-13(17)8-15(2)5-3-14(19-15)12-4-6-18-10-12/h4,6,10-11,14,16H,3,5,7-9H2,1-2H3 |
InChI Key |
LKVKWNDXOWODLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC1(CCC(O1)C2=COC=C2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


